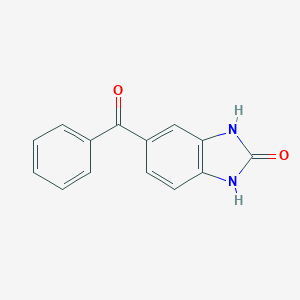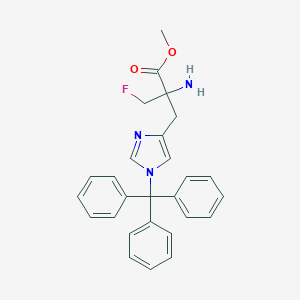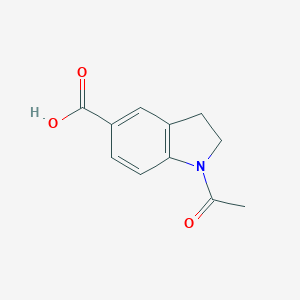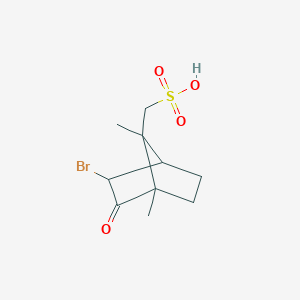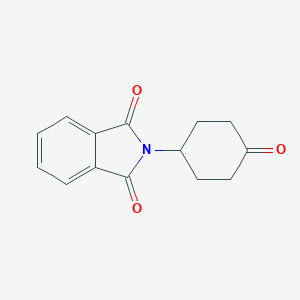
4-邻苯二甲酰亚胺环己酮
描述
4-Phthalimidocyclohexanone is a chemical compound with the molecular formula C14H13NO3 .
Molecular Structure Analysis
The molecular structure of 4-Phthalimidocyclohexanone consists of 14 carbon atoms, 13 hydrogen atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Phthalimidocyclohexanone include a molecular weight of 243.26 g/mol, a density of 1.4±0.1 g/cm3, a boiling point of 410.0±38.0 °C at 760 mmHg, and a flash point of 191.1±19.1 °C .科学研究应用
Pharmaceutical Research
4-Phthalimidocyclohexanone is used in pharmaceutical research . It is often used as a reagent in the synthesis of various pharmaceutical compounds. However, specific applications within this field are not readily available in the current literature.
Chemical Research
This compound is a cyclic imide derivative of phthalic anhydride and cyclohexanone. It’s used in chemical research, particularly in the synthesis of new chemical compounds . Its unique structure makes it a valuable tool in the development of novel synthetic routes.
Biological Research
While there isn’t specific information available on the use of 4-Phthalimidocyclohexanone in biological research, phthalimide derivatives have been synthesized and evaluated for their antineoplastic activities against cancer cells .
Industrial Applications
4-Phthalimidocyclohexanone has potential industrial applications . However, the specifics of these applications are not detailed in the available literature.
Material Science
Although there isn’t specific information on the use of 4-Phthalimidocyclohexanone in material science, its unique chemical structure could potentially be of interest in this field .
Energy Research
There isn’t specific information available on the use of 4-Phthalimidocyclohexanone in energy research . However, the exploration of novel organic compounds in energy research is a growing field, and this compound could potentially find applications here.
作用机制
安全和危害
属性
IUPAC Name |
2-(4-oxocyclohexyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c16-10-7-5-9(6-8-10)15-13(17)11-3-1-2-4-12(11)14(15)18/h1-4,9H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWUJQPNLEZZILN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1N2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10475523 | |
| Record name | 4-Phthalimidocyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10475523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phthalimidocyclohexanone | |
CAS RN |
104618-32-8 | |
| Record name | 2-(4-Oxocyclohexyl)-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104618-32-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Phthalimidocyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10475523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2'-[(Difluoromethylene)bis(oxy)]bis[1,1,1,3,3,3-hexafluoropropane](/img/structure/B117149.png)

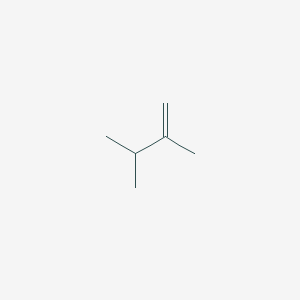


![2-[(1R)-1-Hydroxyethyl]benzoic acid](/img/structure/B117165.png)
![(2R,5S)-1-Benzoyl-2-tert-butyl-5-(fluoromethyl)-3-methyl-5-[(1-tritylimidazol-4-yl)methyl]imidazolidin-4-one](/img/structure/B117166.png)
